2,4,5-Trifluoro-3-methylbenzoic acid
Overview
Description
2,4,5-Trifluoro-3-methylbenzoic acid: is an organic compound with the molecular formula C8H5F3O2 . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2, 4, and 5, and a methyl group is attached at position 3. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid can be achieved through several methods. One common method involves the reaction of 2,4,5-trifluorobenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available raw materials. For instance, the preparation may begin with the reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide, followed by fluorination, hydrolysis, and decarboxylation steps to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce carboxylate derivatives.
Scientific Research Applications
2,4,5-Trifluoro-3-methylbenzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzoic acid
- 3,4,5-Trifluorobenzoic acid
- 2,3,4-Trifluorobenzoic acid
Comparison: 2,4,5-Trifluoro-3-methylbenzoic acid is unique due to the presence of both trifluoromethyl and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity compared to other trifluorobenzoic acids. The methyl group at position 3 also influences the compound’s electronic distribution, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,4,5-trifluoro-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXRFRLKWCFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473086 | |
Record name | 2,4,5-Trifluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112822-85-2 | |
Record name | 2,4,5-Trifluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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